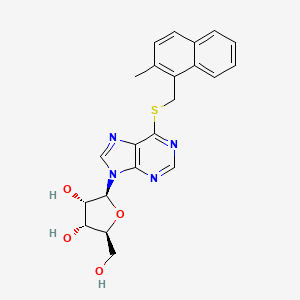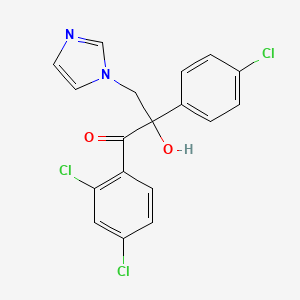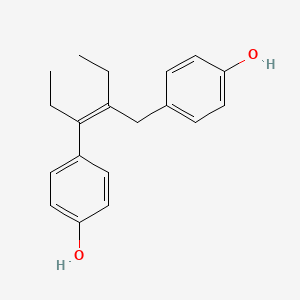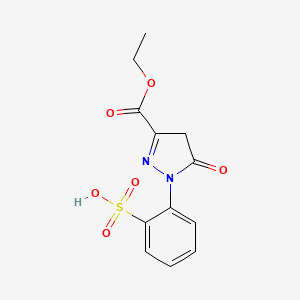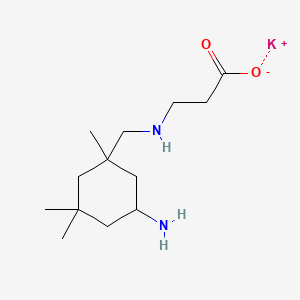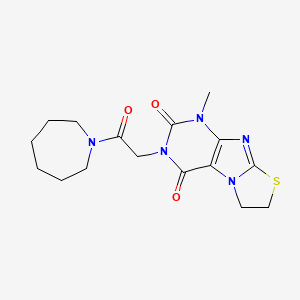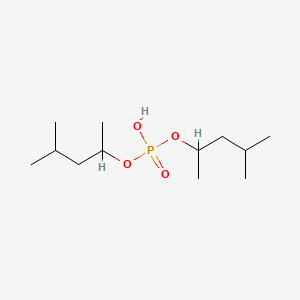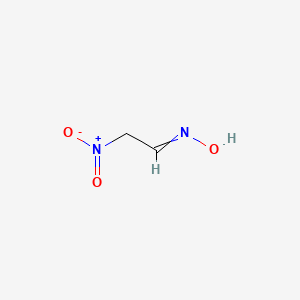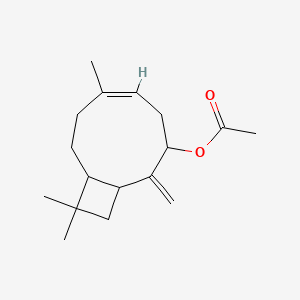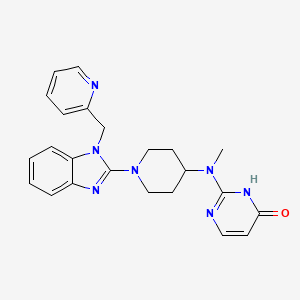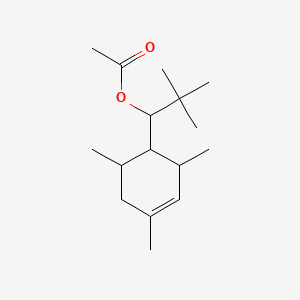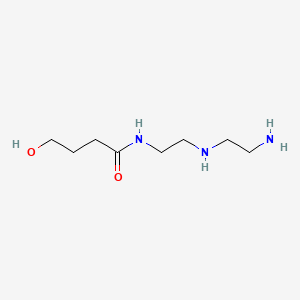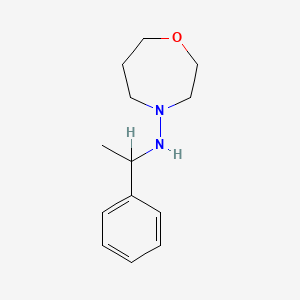
Tetrahydro-N-(1-phenylethyl)-1,4-oxazepin-4(5H)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-N-(1-phenylethyl)-1,4-oxazepin-4(5H)-amine is a heterocyclic compound that features an oxazepine ring fused with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-N-(1-phenylethyl)-1,4-oxazepin-4(5H)-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenylethylamine with a suitable oxazepine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-N-(1-phenylethyl)-1,4-oxazepin-4(5H)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepine derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxazepine and amine derivatives, which can be further utilized in different applications.
Scientific Research Applications
Tetrahydro-N-(1-phenylethyl)-1,4-oxazepin-4(5H)-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Tetrahydro-N-(1-phenylethyl)-1,4-oxazepin-4(5H)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Tetrahydronaphthalene: Shares a similar tetrahydro structure but lacks the oxazepine ring.
Phenylethylamine: Contains the phenylethyl group but lacks the oxazepine ring.
Oxazepine Derivatives: Compounds with similar oxazepine rings but different substituents.
Uniqueness
Tetrahydro-N-(1-phenylethyl)-1,4-oxazepin-4(5H)-amine is unique due to its specific combination of the oxazepine ring and phenylethylamine group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
92708-78-6 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
N-(1-phenylethyl)-1,4-oxazepan-4-amine |
InChI |
InChI=1S/C13H20N2O/c1-12(13-6-3-2-4-7-13)14-15-8-5-10-16-11-9-15/h2-4,6-7,12,14H,5,8-11H2,1H3 |
InChI Key |
QYWVTWTWSCLPIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NN2CCCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


